Technical Guide: Sodium Triethylborohydride (NaEt₃BH)
Technical Guide: Sodium Triethylborohydride (NaEt₃BH)
Topic: Sodium Triethylborohydride Synthesis and Mechanism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Positioning
Sodium Triethylborohydride (NaEt₃BH) is a powerful, nucleophilic reducing agent belonging to the class of trialkylborohydrides. Often overshadowed by its lithium counterpart (LiEt₃BH, commercially known as Super-Hydride® ), the sodium variant offers distinct advantages in specific solvent systems and cation-sensitive transformations.
While LiEt₃BH is typically supplied in tetrahydrofuran (THF), NaEt₃BH is commercially available in toluene .[1][2][3] This solvent difference is critical for process chemists seeking to avoid ether peroxides or requiring higher reaction temperatures than THF permits. Mechanistically, NaEt₃BH exhibits "super-nucleophilicity"—far exceeding that of sodium borohydride (NaBH₄)—allowing it to displace halides (dehalogenation) and reduce sterically hindered functional groups via an S_N2-like hydride transfer.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 17979-81-6 |
| Formula | NaBH(C₂H₅)₃ |
| Molecular Weight | 121.99 g/mol |
| Appearance | Colorless to light yellow solution (typically in toluene) |
| Solubility | Soluble in aromatic hydrocarbons (toluene), ethers (THF, DME) |
| Density | ~0.87 g/mL (1.0 M in Toluene) |
| Stability | Pyrophoric; reacts violently with water and protic solvents. |
| Reactivity Class | Super-nucleophilic hydride donor; Strong base. |
Synthesis: Industrial & Laboratory Routes
The synthesis of NaEt₃BH relies on the complexation of sodium hydride (NaH) with triethylborane (Et₃B). Unlike borane-THF complexes, the trialkylborane acts as a Lewis acid acceptor for the hydride ion.
Reaction Chemistry
Critical Process Parameters
-
Activation of NaH: Commercial NaH is often supplied in mineral oil. For optimal kinetics, the oil should be removed via hexane washes, or the reaction must be performed at temperatures sufficient to solubilize the oil and expose the hydride surface.
-
Solvent Choice: Toluene is the preferred solvent. Unlike THF, toluene does not coordinate strongly to the sodium cation, potentially aggregating the hydride species (often tetrameric in solution), which can modulate reactivity compared to the monomeric species found in coordinating solvents.
-
Temperature: The reaction is typically conducted at reflux (approx. 110°C in toluene) to overcome the lattice energy of NaH.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for Sodium Triethylborohydride.
Mechanistic Principles
The "Super-Hydride" Effect
The enhanced reactivity of NaEt₃BH compared to NaBH₄ arises from the inductive effect (+I) of the three ethyl groups.
-
Electron Donation: The ethyl groups donate electron density to the boron center.
-
Bond Weakening: This electron donation destabilizes the B-H bond relative to borohydride, making the hydride ion (
) more hydridic and a more potent nucleophile. -
Softness: The triethylborohydride anion is "softer" and more polarizable than the tetrahydroborate anion, facilitating orbital overlap in
transition states.
Selectivity & Cation Effects
While LiEt₃BH is often cited for its Lewis acid catalysis (via Li+), NaEt₃BH relies more purely on the nucleophilicity of the anion.
-
Epoxide Opening: NaEt₃BH attacks unsymmetrical epoxides at the least hindered carbon (regioselective
), yielding the more substituted alcohol (Markovnikov alcohol) upon workup. -
Dehalogenation: It rapidly reduces alkyl halides to alkanes. The reactivity order is
.[4] The mechanism is a direct backside displacement ( ).
Mechanistic Pathway: Epoxide Reduction
Figure 2: Regioselective ring-opening of epoxides by NaEt₃BH via S_N2 mechanism.
Experimental Protocol: Reductive Dehalogenation
This protocol demonstrates the reduction of a primary alkyl bromide to an alkane, a classic application of NaEt₃BH's super-nucleophilicity.
Objective: Convert 1-bromooctane to octane.
Reagents & Equipment
-
Substrate: 1-Bromooctane (10 mmol)
-
Reagent: Sodium Triethylborohydride (1.0 M in toluene, 11 mmol, 1.1 equiv)
-
Solvent: Anhydrous Toluene (if dilution is needed)
-
Atmosphere: Nitrogen or Argon (Strictly inert)[3]
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Charging: Syringe 10 mmol of 1-bromooctane into the flask.
-
Addition: Cool the flask to 0°C (ice bath). Slowly add 11 mL of NaEt₃BH (1.0 M in toluene) dropwise via syringe over 10 minutes. Note: Hydrogen evolution may occur if moisture is present.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours. Monitor via GC or TLC (silica; hexane eluent).
-
Quenching (Critical):
-
Cool the mixture back to 0°C.
-
Cautiously add 2 mL of water dropwise to destroy excess hydride. (Vigorous H₂ evolution!).
-
Oxidative Workup (Optional but recommended to remove organoboranes): Add 2 mL of 3M NaOH followed by 2 mL of 30% H₂O₂. Stir for 30 mins at room temperature. This converts the triethylborane by-product into ethanol and borate salts, preventing pyrophoric issues during waste disposal.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with hexanes (2 x 10 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.
Safety & Handling
| Hazard | Description | Mitigation |
| Pyrophoric | Solid NaEt₃BH and concentrated solutions can ignite spontaneously in air. | Handle strictly under inert atmosphere (Glovebox or Schlenk line). |
| Water Reactivity | Reacts violently with water to release flammable Hydrogen gas ( | Use dry solvents.[3] Quench excess reagent slowly at low temperature. |
| Organoborane By-products | Triethylborane ( | Perform oxidative workup (NaOH/H₂O₂) to convert |
Storage: Store in a cool, dry place under Argon. Toluene solutions are generally stable for long periods if the seal is uncompromised.
References
-
Brown, H. C.; Krishnamurthy, S. "Lithium Triethylborohydride. A New Powerful Nucleophilic Hydride Reagent." Journal of the American Chemical Society, 1973 , 95(5), 1669–1671. Link
-
Binger, P.; Köster, R. "Sodium Triethylhydroborate, Sodium Tetraethylborate, and Sodium Triethyl-1-propynylborate."[2] Inorganic Syntheses, 1974 , 15, 136-141.[2] Link
-
Krishnamurthy, S. "Rapid Reduction of Alkyl Halides by Lithium Triethylborohydride." Journal of Organic Chemistry, 1980 , 45, 2550. Link
-
Sigma-Aldrich. "Sodium triethylborohydride solution 1.0 M in toluene: Safety Data Sheet."[5] Link
Sources
- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]
- 2. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 5. Sodium triethylborohydride 1.0M toluene 17979-81-6 [sigmaaldrich.com]
